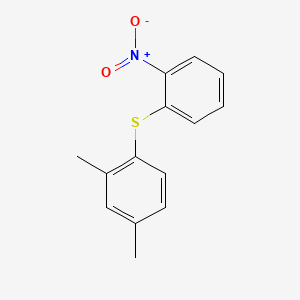
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a chemical compound with the following structural formula: C~14~H~12~N~2~O~2~S . It is a reactant commonly used in the study of efficient purification methods for potential mutagenic impurities during the synthesis of drug substances .
Synthesis Analysis
The synthesis of this compound involves the reaction between 2,4-dimethylphenyl chloride and 2-nitrophenyl thiol . The resulting product is the sulfane derivative, which possesses unique properties and reactivity .
Molecular Structure Analysis
The molecular structure of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane consists of two aromatic rings connected by a sulfur atom. The 2,4-dimethylphenyl group and the 2-nitrophenyl group are attached to the sulfur atom. The compound’s structure influences its chemical behavior and interactions .
Chemical Reactions Analysis
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane can participate in various chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and radical processes. Its reactivity depends on the substituents and the sulfur atom in the molecule .
Physical And Chemical Properties Analysis
- Color and Odor : The compound appears as a colorless to pale yellow solid with a characteristic odor .
Aplicaciones Científicas De Investigación
- (2,4-diMethylphenyl)(2-nitrophenyl)sulfane serves as a reagent in drug synthesis. Specifically, it plays a crucial role in the efficient purification of potential mutagenic impurities during drug substance production . Its ability to selectively react with specific impurities ensures the safety and quality of pharmaceutical products.
Drug Substance Synthesis:
Mecanismo De Acción
Target of Action
This compound is primarily used as a reactant in the study of generic industry approaches to efficient purification of potential mutagenic impurities in the synthesis of drug substances .
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions .
Biochemical Pathways
As a reactant in chemical synthesis, it likely participates in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its molecular weight of 25932 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Its primary use is in the synthesis of other compounds, suggesting that its main effect may be the creation of new chemical entities .
Propiedades
IUPAC Name |
2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBWPKLGXVSPIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

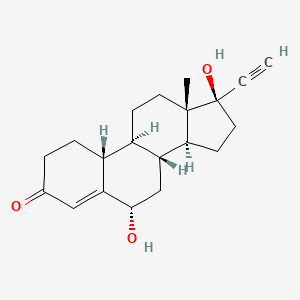
![N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide](/img/structure/B569253.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B569255.png)
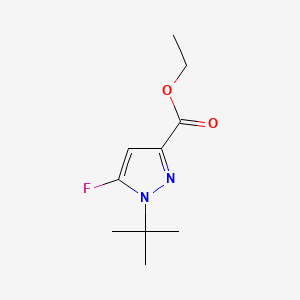
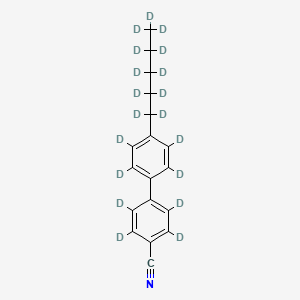

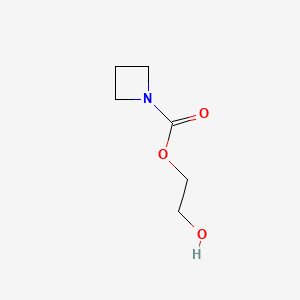
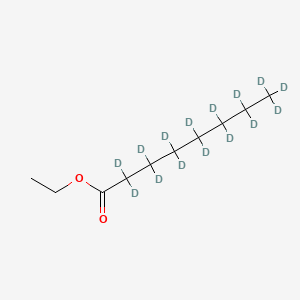

![6-Oxabicyclo[3.1.0]hexan-2-ol,4-(methoxymethoxy)-,(1-alpha-,2-bta-,4-alpha-,5-alpha-)-(9CI)](/img/no-structure.png)